Cas no 1270439-83-2 (1-(2-Chloro-5-fluorophenyl)ethan-1-amine)
1-(2-Chloro-5-fluorophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloro-5-fluorophenyl)ethylamine
- 1-(2-chloro-5-fluorophenyl)ethan-1-amine
- 1-(2-Chloro-5-fluorophenyl)ethan-1-amine
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- MDL: MFCD18701675
- Inchi: 1S/C8H9ClFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3
- InChI Key: QCOOJFVYFYLDCA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(C)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Topological Polar Surface Area: 26
1-(2-Chloro-5-fluorophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964117-0.05g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1964117-0.1g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1964117-0.25g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1964117-0.5g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1964117-1.0g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 1g |
$884.0 | 2023-06-03 | ||
| Enamine | EN300-1964117-2.5g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1964117-5.0g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 5g |
$2566.0 | 2023-06-03 | ||
| Enamine | EN300-1964117-10.0g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 10g |
$3807.0 | 2023-06-03 | ||
| Enamine | EN300-1964117-1g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1964117-5g |
1-(2-chloro-5-fluorophenyl)ethan-1-amine |
1270439-83-2 | 5g |
$2028.0 | 2023-09-17 |
1-(2-Chloro-5-fluorophenyl)ethan-1-amine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(2-Chloro-5-fluorophenyl)ethan-1-amine
Comprehensive Overview of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine (CAS No. 1270439-83-2)
1-(2-Chloro-5-fluorophenyl)ethan-1-amine (CAS No. 1270439-83-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, often referred to by its systematic name or CAS number, is a chloro-fluoro-substituted phenyl derivative, which makes it a valuable intermediate in the synthesis of more complex molecules. Researchers and industry professionals frequently search for terms like "1-(2-Chloro-5-fluorophenyl)ethan-1-amine synthesis", "CAS 1270439-83-2 applications", and "fluoro-phenyl amine derivatives", reflecting its relevance in modern chemistry.
The molecular structure of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine features a phenyl ring substituted with both chlorine and fluorine atoms, along with an ethanamine moiety. This combination of substituents enhances its reactivity and selectivity, making it a sought-after building block in medicinal chemistry. Recent trends in drug discovery emphasize the importance of halogenated compounds, particularly those with fluoro and chloro groups, due to their ability to improve pharmacokinetic properties. Searches for "halogenated amine intermediates" and "fluorophenyl derivatives in drug design" highlight the growing interest in such compounds.
In the context of green chemistry and sustainable synthesis, 1-(2-Chloro-5-fluorophenyl)ethan-1-amine is often discussed for its potential to reduce waste and improve yield in multi-step reactions. Laboratories and manufacturers are increasingly looking for "eco-friendly amine synthesis methods" and "CAS 1270439-83-2 scalable production", aligning with global efforts to minimize environmental impact. The compound's stability under various conditions also makes it a candidate for high-throughput screening and automated synthesis platforms, topics frequently explored in academic and industrial forums.
Another area of interest is the role of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine in the development of agrochemicals. The presence of both chlorine and fluorine atoms can enhance the bioactivity of pesticides and herbicides, leading to searches like "fluoro-chloro phenyl amines in agriculture" and "CAS 1270439-83-2 agro applications". Researchers are particularly focused on optimizing the compound's efficacy while ensuring compatibility with integrated pest management (IPM) systems, a hot topic in sustainable farming.
From a technical perspective, the synthesis of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine often involves reductive amination or nucleophilic substitution reactions, which are well-documented in organic chemistry literature. Queries such as "optimizing 1-(2-Chloro-5-fluorophenyl)ethan-1-amine yield" and "CAS 1270439-83-2 purification techniques" are common among chemists seeking to refine their protocols. Advanced analytical methods like HPLC and NMR spectroscopy are typically employed to characterize the compound, ensuring high purity for research and industrial use.
The versatility of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine extends to its potential in material science. Its aromatic and amine functionalities make it a candidate for designing polymeric materials and coating additives, as evidenced by searches for "amine-based polymer precursors" and "halogenated phenyl amines in materials". Innovations in this space often focus on enhancing thermal stability and mechanical properties, which are critical for high-performance applications.
In summary, 1-(2-Chloro-5-fluorophenyl)ethan-1-amine (CAS No. 1270439-83-2) is a multifaceted compound with broad applicability across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity profile continue to drive research and development, as reflected in the diverse range of search queries and academic discussions surrounding it. As the demand for specialty chemicals grows, this compound is poised to remain a key player in advancing scientific and industrial innovation.
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